molecular formula C17H25NO6 B6102643 Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine

Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine

Cat. No.: B6102643
M. Wt: 339.4 g/mol
InChI Key: XUHPTFVIPMJXNY-UHFFFAOYSA-N
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Description

Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivativeIt is a white crystalline solid that forms a colorless solution in water and is known for its role in various biological and industrial processes . The morpholine derivative, 4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine, is a compound that features a morpholine ring substituted with a phenoxyethyl group, which can impart unique chemical and biological properties.

Properties

IUPAC Name

oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-13(2)14-4-3-5-15(12-14)18-11-8-16-6-9-17-10-7-16;3-1(4)2(5)6/h3-5,12-13H,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHPTFVIPMJXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine typically involves the following steps:

    Preparation of 4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine: This can be achieved through a nucleophilic substitution reaction where morpholine reacts with 2-(3-propan-2-ylphenoxy)ethyl chloride under basic conditions.

    Formation of the Oxalic Acid Salt: The resulting morpholine derivative is then reacted with oxalic acid to form the final compound. This step usually involves mixing the morpholine derivative with oxalic acid in a suitable solvent, followed by crystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Synthesis of Intermediates: Large-scale preparation of 2-(3-propan-2-ylphenoxy)ethyl chloride and morpholine.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxyethyl group.

    Reduction: Reduced forms of the morpholine derivative.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Oxalic Acid Derivatives: Compounds like oxalyl chloride and disodium oxalate share similarities with oxalic acid.

    Morpholine Derivatives: Compounds such as 4-(2-chloroethyl)morpholine and 4-(2-hydroxyethyl)morpholine are structurally similar.

Uniqueness

Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine is unique due to its combination of oxalic acid and a morpholine derivative, which imparts distinct chemical and biological properties not found in other similar compounds.

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